

Molecular structure of 33-epi-chloro-33desoxyascomycin

Author: BenchChem Technical Support Team. Date: December 2025

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An In-Depth Technical Guide to the Molecular Structure of 33-epi-chloro-33-desoxyascomycin (Pimecrolimus)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activity of 33-epi-chloro-33-desoxyascomycin, widely known as pimecrolimus. Pimecrolimus is a macrolactam immunosuppressant derived from the natural product ascomycin, produced by certain strains of Streptomyces. It is a potent and selective inhibitor of inflammatory cytokine production and is primarily used in the topical treatment of atopic dermatitis. This document details its chemical structure, synthesis, and analytical characterization, including spectroscopic data. Furthermore, it elucidates the mechanism of action, focusing on the calcineurin signaling pathway, and provides an overview of key experimental protocols for its synthesis and biological evaluation.

Molecular Structure and Properties

Pimecrolimus is a derivative of ascomycin where the hydroxyl group at the 33rd position is substituted by a chlorine atom with an inverted stereochemistry (epi). This structural modification is crucial for its specific biological activity and pharmacokinetic profile.

Table 1: Physicochemical Properties of Pimecrolimus



Property	Value	
Systematic Name	(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25 S,27R)-12-[(1E)-2-{(1R,3R,4S)-4-chloro-3- methoxycyclohexyl}-1-methylvinyl]-17-ethyl- 1,14-dihydroxy-23,25-dimethoxy-13,19,21,27- tetramethyl-11,28-dioxa-4- azatricyclo[22.3.1.04,9]octacos-18-ene- 2,3,10,16-tetraone	
Synonyms	33-epi-chloro-33-desoxyascomycin, Elidel, SDZ ASM 981	
Molecular Formula	C43H68CINO11	
Molecular Weight	810.45 g/mol	
CAS Number	137071-32-0	
Appearance	White to off-white crystalline powder	
Solubility	Insoluble in water, soluble in methanol and ethanol	

Spectroscopic Data

While a complete, publicly available, and fully assigned NMR and mass spectrum analysis in a single peer-reviewed publication is challenging to locate, the following represents a summary of expected and reported spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for the structural elucidation of pimecrolimus. While specific, fully assigned public data is scarce, key expected signals would include:

• 1H NMR: A complex spectrum with numerous overlapping signals in the aliphatic region corresponding to the macrolide ring protons. Diagnostic signals would include those for the vinyl protons, methoxy groups, and the proton at the chlorinated C-33 position, which would show a characteristic chemical shift and coupling pattern.



• 13C NMR: Resonances corresponding to the carbonyl groups of the lactam, ester, and ketone functionalities, as well as signals for the olefinic carbons and the carbon bearing the chlorine atom (C-33).

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a common technique for the analysis of pimecrolimus.

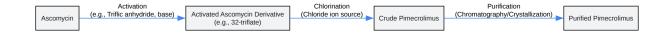
- Molecular Ion: The protonated molecule [M+H]+ or adducts with sodium [M+Na]+ or lithium [M+Li]+ are typically observed. For instance, the [M+Li]+ ion is detected at m/z 816.[1]
- Fragmentation Pattern: A predominant fragmentation involves the cleavage of the
 macrocyclic ring. A significant fragment, designated as fragment A, results from the cleavage
 at the C24-C25 bond and the O-C26 bond.[1] Analysis of the fragmentation pattern of
 metabolites allows for the localization of metabolic modifications within or outside of this key
 fragment.[1]

Synthesis

Pimecrolimus is synthesized from ascomycin, a fermentation product of Streptomyces hygroscopicus var. ascomyceticus. The synthesis involves the selective chlorination of the C-33 hydroxyl group with inversion of stereochemistry.[2] Several synthetic routes have been described in patents.[3][4][5][6]

General Synthetic Workflow

The synthesis of pimecrolimus from ascomycin can be conceptualized in the following workflow:



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Caption: General workflow for the synthesis of pimecrolimus from ascomycin.

Mechanism of Action



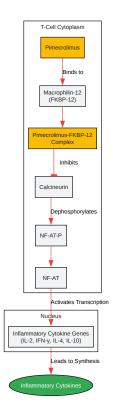
Pimecrolimus exerts its immunosuppressive and anti-inflammatory effects by inhibiting calcineurin, a calcium-dependent phosphatase.[2] This inhibition is highly specific and occurs through a multi-step process within target cells, primarily T-lymphocytes and mast cells.[7]

Calcineurin Inhibition Signaling Pathway

The mechanism of action of pimecrolimus involves the following key steps:

- Binding to Immunophilin: Pimecrolimus enters the cytoplasm of a T-cell and binds to the immunophilin macrophilin-12 (also known as FKBP-12).[2]
- Formation of an Inhibitory Complex: The pimecrolimus-macrophilin-12 complex is formed.
- Inhibition of Calcineurin: This complex binds to and inhibits the enzymatic activity of calcineurin.
- Suppression of NF-AT Activation: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NF-AT). By inhibiting calcineurin, pimecrolimus prevents the dephosphorylation of NF-AT.
- Blockade of Cytokine Gene Transcription: Dephosphorylated NF-AT normally translocates to the nucleus and activates the transcription of genes encoding various inflammatory cytokines, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ) (Th1-type), and Interleukin-4 (IL-4), Interleukin-10 (IL-10) (Th2-type). The inhibition of NF-AT dephosphorylation blocks this translocation and subsequent gene transcription.[2]
- Inhibition of Mast Cell Degranulation: Pimecrolimus also prevents the release of inflammatory mediators, such as histamine, from mast cells following stimulation by antigen/IgE.[2][8]





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Caption: Signaling pathway of pimecrolimus in T-cells.

Experimental Protocols Synthesis of Pimecrolimus from Ascomycin

This protocol is a generalized procedure based on methods described in the patent literature. [3][4][5][6]

Materials:

- Ascomycin
- Organic solvent (e.g., toluene, acetonitrile)
- Base (e.g., 2,6-lutidine, pyridine)
- Conversion reagent (e.g., trifluoromethanesulfonic anhydride)
- Chloride ion source (e.g., tetrabutylammonium chloride)



- Silica gel for column chromatography
- Eluents for chromatography (e.g., n-hexane/acetone)

Procedure:

- Dissolution: Dissolve ascomycin in an anhydrous organic solvent under an inert atmosphere (e.g., nitrogen).
- Activation: Cool the solution to a low temperature (e.g., -15°C to -20°C) and add the base, followed by the dropwise addition of the conversion reagent. Monitor the reaction by thinlayer chromatography (TLC) until the ascomycin is consumed.
- Chlorination: Add the chloride ion source to the reaction mixture and allow it to warm to room temperature. Stir for a sufficient time to ensure complete conversion to pimecrolimus.
- Work-up: Quench the reaction with water and extract the product into an organic solvent.
 Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude pimecrolimus.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system. Combine the fractions containing pure pimecrolimus and evaporate the solvent to yield the final product as a white to off-white foam or powder.

T-Cell Activation Assay

This protocol provides a general framework for assessing the inhibitory effect of pimecrolimus on T-cell activation.[9][10]

Materials:

- Peripheral blood mononuclear cells (PBMCs) or isolated T-cells
- Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum
- T-cell activators (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin)
- Pimecrolimus stock solution (dissolved in a suitable solvent like DMSO)



- Proliferation assay reagent (e.g., 3H-thymidine or a fluorescent dye like CFSE)
- ELISA kits for cytokine measurement (e.g., IL-2, IFN-y)

Procedure:

- Cell Preparation: Isolate PBMCs or T-cells from whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation).
- Cell Culture: Plate the cells in a 96-well plate at an appropriate density.
- Treatment: Add varying concentrations of pimecrolimus to the wells. Include a vehicle control (solvent only).
- Stimulation: Add the T-cell activators to the wells to induce T-cell activation.
- Incubation: Incubate the plate for a suitable period (e.g., 48-72 hours) at 37°C in a humidified
 CO2 incubator.
- · Assessment of Proliferation:
 - For 3H-thymidine incorporation, pulse the cells with 3H-thymidine for the final 18-24 hours
 of incubation. Harvest the cells and measure the incorporated radioactivity using a
 scintillation counter.
 - For CFSE, label the cells with the dye before stimulation and analyze the dye dilution by flow cytometry after incubation.
- Assessment of Cytokine Production: Collect the cell culture supernatants and measure the concentration of inflammatory cytokines using specific ELISA kits.

Mast Cell Degranulation Assay

This protocol outlines a general method to evaluate the effect of pimecrolimus on mast cell degranulation.[7][11]

Materials:



- Mast cell line (e.g., LAD-2) or primary mast cells
- Cell culture medium
- Pimecrolimus stock solution
- Mast cell degranulation inducer (e.g., antigen/IgE, compound 48/80)
- Assay buffer
- β-hexosaminidase substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide)
- Stop solution (e.g., sodium carbonate)

Procedure:

- Cell Culture: Culture the mast cells under appropriate conditions.
- Treatment: Pre-incubate the cells with various concentrations of pimecrolimus or a vehicle control for a defined period.
- Stimulation: Add the degranulation inducer to the cell suspension to trigger the release of granular contents.
- Incubation: Incubate for a short period (e.g., 30 minutes) at 37°C.
- Termination: Stop the reaction by placing the plate on ice or adding a stop solution.
- Measurement of β-hexosaminidase Release:
 - Centrifuge the plate to pellet the cells.
 - Transfer the supernatant to a new plate.
 - Add the β-hexosaminidase substrate and incubate to allow for color development.
 - Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a plate reader.



 Data Analysis: Calculate the percentage of degranulation relative to a positive control (cells stimulated without inhibitor) and a negative control (unstimulated cells).

Conclusion

33-epi-chloro-33-desoxyascomycin (pimecrolimus) is a well-characterized macrolactam immunosuppressant with a defined molecular structure and a specific mechanism of action. Its synthesis from ascomycin is a key process in its production. The biological activity of pimecrolimus, primarily the inhibition of T-cell and mast cell activation through the calcineurin pathway, underpins its therapeutic efficacy in inflammatory skin diseases. The experimental protocols outlined in this guide provide a foundation for the synthesis, analysis, and biological evaluation of this important pharmaceutical compound. Further research into its molecular interactions and the development of more efficient synthetic routes will continue to be of interest to the scientific and drug development communities.

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- To cite this document: BenchChem. [Molecular structure of 33-epi-chloro-33-desoxyascomycin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12652346#molecular-structure-of-33-epi-chloro-33-desoxyascomycin]

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